NVP-CGM097 is a small molecule inhibitor that acts by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2) [, ]. This interaction is often dysregulated in cancer cells, leading to the inactivation of p53 and uncontrolled cell growth. NVP-CGM097 binds to the p53-binding pocket on MDM2, preventing the interaction and restoring p53 activity [, ]. This mechanism positions NVP-CGM097 as a potential therapeutic agent for cancers with wild-type p53, which represent a significant portion of human cancers [, ].
a) Clinical Trials: NVP-CGM097 is currently undergoing Phase I clinical trials to evaluate its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy in patients with advanced solid tumors []. Future research will focus on identifying the specific tumor types and patient populations that are most likely to benefit from NVP-CGM097 treatment.
b) Resistance Mechanisms: While preclinical studies have shown promising results, acquired resistance to MDM2 inhibitors, including NVP-CGM097, is a concern. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome them, such as combining NVP-CGM097 with other targeted therapies [].
c) Biomarker Validation: The 13-gene signature identified as a potential predictor of response to NVP-CGM097 requires further validation in larger clinical trials [, ].
e) Combination Therapies: Given the complexity of cancer, combining NVP-CGM097 with other targeted therapies or conventional chemotherapy holds promise for improving treatment outcomes. Preclinical studies have identified several promising combinations, which warrant further investigation in clinical trials [, , ].
NVP-CGM097 is a highly potent and selective inhibitor of the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway. This compound has gained attention for its potential therapeutic applications in cancer treatment, particularly in tumors that express wild-type p53. NVP-CGM097 is currently undergoing clinical trials, specifically Phase I studies, aimed at evaluating its safety, maximum tolerated dose, pharmacokinetics, and preliminary antitumor activity in patients with advanced solid tumors.
NVP-CGM097 belongs to a class of compounds known as small molecule inhibitors targeting the MDM2-p53 interaction. It was developed through rational drug design, focusing on the pyrazolopyrrolidinone core structure. The compound was selected based on its promising in vitro and in vivo profiles, demonstrating significant anti-tumor activity against various cancer cell lines and animal models .
The synthesis of NVP-CGM097 involves several key steps, typically beginning with the formation of the pyrazolopyrrolidinone core. The synthetic route may include:
The synthesis process is characterized by careful optimization to achieve high yield and purity of the compound, which is essential for its subsequent biological evaluation .
NVP-CGM097 has a complex molecular structure that can be represented by its chemical formula C₁₄H₁₈N₄O. The detailed structural data includes:
The structural analysis often utilizes techniques such as X-ray crystallography or NMR spectroscopy to confirm the conformation and binding interactions with target proteins .
NVP-CGM097 undergoes specific chemical reactions that are critical for its activity:
These reactions are essential for understanding how NVP-CGM097 exerts its therapeutic effects and how it can be optimized for better efficacy .
The mechanism of action of NVP-CGM097 centers on its ability to inhibit the MDM2 protein, which normally binds to p53 and promotes its degradation. By blocking this interaction, NVP-CGM097 stabilizes p53 levels in cells, allowing it to activate downstream target genes involved in cell cycle arrest and apoptosis. This process can lead to increased tumor cell death and reduced proliferation .
NVP-CGM097 exhibits several notable physical and chemical properties:
These properties are vital for formulating effective drug delivery systems .
NVP-CGM097 holds significant promise in scientific research and clinical applications:
Continued research into NVP-CGM097 could pave the way for new therapeutic strategies targeting p53-MDM2 interactions in cancer treatment .
NVP-CGM097 (chemical name: (S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-(methyl(((1r,4r)-4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl)-1,2-dihydroisoquinolin-3(4H)-one) is a small-molecule inhibitor featuring an optimized 1,2-dihydroisoquinolinone scaffold. Its molecular formula is C₃₈H₄₇ClN₄O₄, with a molecular weight of 659.26 g/mol [6]. The stereochemistry is critical for activity, with the (S)-enantiomer exhibiting high optical purity (99% e.e.) [6]. The structure incorporates three pharmacophores designed to mimic p53’s key hydrophobic residues:
Synthesis begins with functionalized acetophenone precursors, proceeding through multi-step coupling reactions. Key stages include:
Table 1: Structural and Physicochemical Properties of NVP-CGM097
Property | Value |
---|---|
Molecular Formula | C₃₈H₄₇ClN₄O₄ |
Molecular Weight | 659.26 g/mol |
CAS Number | 1313363-54-0 |
Solubility | DMSO-soluble |
Key Stereochemistry | (S)-enantiomer (99% e.e.) |
Core Scaffold | 1,2-Dihydroisoquinolinone |
NVP-CGM097 antagonizes the p53-HDM2 interaction by competitively binding to HDM2’s p53-pocket. Under physiological conditions, HDM2 (human double minute 2; synonymous with MDM2 in mice) ubiquitinates p53, targeting it for proteasomal degradation and suppressing its tumor-suppressor functions [1] [8]. NVP-CGM097 disrupts this negative feedback loop by:
Notably, NVP-CGM097 exhibits >1,000-fold selectivity for HDM2 over the structurally homologous HDMX (MDM4), which also regulates p53 but lacks E3 ubiquitin ligase activity [8]. This specificity minimizes off-target effects on parallel p53-regulatory pathways.
NVP-CGM097 binds HDM2 with sub-nanomolar affinity, characterized by:
Table 2: Binding Affinity and Selectivity Profile
Target/Interaction | IC₅₀ or Selectivity Ratio | Assessment Method |
---|---|---|
HDM2-p53 | 1.7 nM | TR-FRET |
HDMX-p53 | >2,000 nM | TR-FRET |
Ras-Raf | >5,000 nM | Biochemical assay |
Bcl-2/Bak, Mcl-1/NOXA | Inactive | PPI panel screening |
A predictive 13-gene expression signature (including HDM2, CDKN1A/p21, and BAX) identifies tumors sensitive to NVP-CGM097. This signature reflects baseline p53 pathway activation and correlates with response in vitro and in patient-derived xenografts (PDXs) [8].
NVP-CGM097 demonstrates favorable pharmacokinetics (PK) supporting oral dosing:
PK/pharmacodynamic (PD) modeling links plasma concentrations to target engagement:
Table 3: Key Pharmacokinetic Parameters
Parameter | Value/Outcome |
---|---|
Bioavailability | 39–58% (preclinical) |
Plasma Protein Binding | >90% |
CYP Involvement | Primarily CYP3A4 |
Primary Excretion Route | Feces (70–85%) |
ABCB1 Interaction | Inhibits drug efflux; IC₅₀ = 3 μM |
Key PD Biomarkers | Platelet count, serum GDF-15 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7